molecular formula C11H6BrN3O B1519094 5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1092352-53-8

5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1519094
CAS No.: 1092352-53-8
M. Wt: 276.09 g/mol
InChI Key: HNKLDJWXEIJIEJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

This compound is a complex heterocyclic compound characterized by several key identifiers. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1092352-53-8. Its molecular formula is C11H6BrN3O with a corresponding molecular weight of 276.09 grams per mole.

The structure features a dihydropyridine ring system with multiple functional groups. According to systematic IUPAC nomenclature, the compound may also be referred to as 5-bromo-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile. Several synonyms exist in chemical databases, including 3-Bromo-6-hydroxy-[2,2'-bipyridine]-5-carbonitrile and [2,2'-Bipyridine]-5-carbonitrile, 3-bromo-1,6-dihydro-6-oxo-.

The structural features of this compound can be identified by various spectroscopic and analytical methods. The International Chemical Identifier (InChI) for this compound is InChI=1S/C11H6BrN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16), with the corresponding InChIKey being HNKLDJWXEIJIEJ-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is Oc1nc(c(Br)cc1C#N)c2ccccn2.

The compound's structure consists of:

  • A dihydropyridine core with an oxo group at position 2
  • A bromine substituent at position 5
  • A pyridinyl group at position 6
  • A carbonitrile (cyano) group at position 3

This arrangement of functional groups creates a molecule with interesting chemical properties and potential reactivity patterns.

Property Value
Chemical Name This compound
CAS Number 1092352-53-8
Molecular Formula C11H6BrN3O
Molecular Weight 276.09 g/mol
IUPAC Name 5-bromo-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile
MDL Number MFCD11553040

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry, particularly compounds containing pyridine rings like this compound, has a rich historical background dating back to the 19th century. Heterocyclic compounds are defined as cyclic compounds that have atoms of at least two different elements as members of their rings. More than half of all known organic compounds are heterocycles, and they play crucial roles in biological systems and pharmaceutical applications.

The history of heterocyclic chemistry began in the 1800s, alongside the development of organic chemistry. Pyridine, one of the fundamental heterocyclic compounds upon which this compound is based, was first documented by Scottish scientist Thomas Anderson in 1849. Anderson isolated pure pyridine in 1851 from oil obtained through high-temperature heating of animal bones. The name "pyridine" was derived from the Greek word "pyr" meaning fire, due to its flammability.

The chemical structure of pyridine was determined decades after its discovery. Wilhelm Körner (1869) and James Dewar (1871) suggested that pyridine's structure is derived from benzene by substituting one C–H unit with a nitrogen atom. This structural understanding was pivotal for the subsequent development of pyridine derivatives like this compound.

A significant advancement in pyridine chemistry came in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis involves a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia or its salt as the nitrogen donor. This reaction typically produces a dihydropyridine intermediate which can then be oxidized to form the corresponding pyridine derivative. The Hantzsch synthesis remains a fundamental method for preparing substituted pyridines and has been instrumental in the development of various pyridine-based compounds.

The mechanism of the Hantzsch reaction has been extensively studied, with at least five significant pathways proposed. Research using carbon-13 and nitrogen-15 NMR spectroscopy has indicated the intermediacy of chalcones and enamines in this reaction. Later studies using mass spectrometry monitoring with charge-tagged reactants supported multiple intermediate pathways converging to form the pyridine precursor.

Modern adaptations of the Hantzsch synthesis include one-pot procedures that utilize water as a reaction solvent and employ direct aromatization using oxidants such as ferric chloride, manganese dioxide, or potassium permanganate. The reaction has also been enhanced through the application of microwave chemistry techniques, which can significantly reduce reaction times.

In the broader context of heterocyclic chemistry, compounds containing pyridine rings have become increasingly important in medicinal chemistry and drug development. Pyridine derivatives have shown a wide range of biological activities, making them valuable scaffolds for pharmaceutical research. The development of pyridine heterocyclic hybrids, combining pyridine with other heterocyclic rings such as pyran, pyrimidine, and pyrazole, has opened new avenues for the creation of compounds with potential therapeutic applications.

Within this historical and scientific framework, this compound represents an example of the continuing evolution and sophistication of heterocyclic chemistry. Its structure, incorporating both the pyridine ring and various functional groups, exemplifies the complexity and diversity that can be achieved in modern heterocyclic compound synthesis.

Properties

IUPAC Name

5-bromo-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKLDJWXEIJIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C(=O)N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 1092352-53-8) is a compound belonging to the class of pyridine derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H6BrN3O
  • Molecular Weight : 276.10 g/mol
  • Catalog Number : 047541

Research indicates that compounds similar to this compound may act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in various neurological disorders. The compound's activity at these receptors has been studied using oocyte expression systems, revealing its potential to enhance acetylcholine responses and modulate receptor activity .

1. Neuropharmacological Effects

Studies have shown that derivatives of this compound can reverse cognitive deficits induced by scopolamine in animal models. For instance, a related compound demonstrated significant improvement in memory retention in the novel object recognition (NOR) test, indicating potential applications in treating cognitive dysfunction .

2. Anticancer Activity

Preliminary investigations into the anticancer properties of pyridine derivatives have suggested that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific analogs have shown IC50 values as low as 210 nM against certain cancer cell lines .

3. Anti-inflammatory Properties

Research has indicated that some pyridine derivatives can modulate inflammatory pathways. For example, analogs have been shown to enhance IL-6 secretion in adipocytes, suggesting a role in metabolic regulation and inflammation .

Research Findings and Case Studies

StudyFindings
Study on nAChRs The compound exhibited potent activity at human α7 nAChRs with EC50 values indicating effective modulation .
Cognitive Function In vivo tests showed reversal of scopolamine-induced memory deficits, suggesting neuroprotective effects .
Anticancer Activity Certain analogs demonstrated significant inhibition of cancer cell proliferation with low IC50 values .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including breast and lung cancers. Its mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis indicated that the bromine substitution enhances biological activity by increasing lipophilicity and receptor binding affinity .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Materials Science Applications

Organic Electronics
this compound has been explored for its potential use in organic electronic devices due to its favorable electronic properties. The compound can be incorporated into organic semiconductors, enhancing charge transport properties.

Case Study:
Research conducted at a leading university demonstrated that incorporating this compound into polymer blends significantly improved the charge mobility in organic light-emitting diodes (OLEDs). The devices showed enhanced performance metrics compared to those without the compound .

Synthesis and Derivatives

The synthesis of this compound is typically achieved through a multi-step process involving bromination and cyclization reactions. Its derivatives are also being synthesized to explore variations in biological activity.

Data Table: Synthetic Routes

StepReaction TypeKey Reagents
BrominationElectrophilic Aromatic SubstitutionBromine, Acetic Acid
CyclizationNucleophilic AdditionPyridine Derivative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, focusing on substituent effects, physicochemical properties, synthesis, and reactivity.

Halogen-Substituted Analogs at Position 5

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
  • Molecular Formula : C₁₁H₆ClN₃O
  • Molecular Weight : 231.64 g/mol
  • Key Differences : Replacement of bromine with chlorine reduces molecular weight by ~44.46 g/mol. The smaller van der Waals radius of chlorine (0.175 nm vs. bromine’s 0.185 nm) may enhance solubility in polar solvents but reduce electrophilicity in substitution reactions .
5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
  • Molecular Formula : C₁₁H₆IN₃O
  • Molecular Weight : 323.09 g/mol
  • Key Differences : Iodine’s larger atomic radius (0.198 nm) and weaker C–I bond (vs. C–Br) increase susceptibility to nucleophilic substitution. This makes the iodo derivative more reactive but less stable under harsh conditions .

Substituent Variations at Position 6

5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Molecular Formula : C₇H₅BrN₂O
  • Molecular Weight : 213.03 g/mol (CAS: 84725-13-3)
  • Key Differences: Replacement of the 2-pyridinyl group with a methyl group simplifies the structure, reducing steric hindrance and molecular weight. This may enhance solubility in non-polar solvents but limit π-π stacking interactions in supramolecular applications .
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • Molecular Formula : C₉H₉ClN₂O
  • Molecular Weight : 196.63 g/mol (CAS: 1203898-28-5)
  • The chlorine atom further reduces molecular weight compared to bromine analogs .
Table 1: Comparative Data for Selected Compounds
Compound Name Substituent (Position 5) Substituent (Position 6) Molecular Weight (g/mol) Key Reactivity/Synthesis Notes
Target Compound (Bromo-2-pyridinyl) Br 2-pyridinyl 276.10 Synthesized via condensation reactions; moderate electrophilicity
5-Chloro-2-pyridinyl analog Cl 2-pyridinyl 231.64 Higher solubility in polar aprotic solvents
5-Iodo-2-pyridinyl analog I 2-pyridinyl 323.09 Enhanced reactivity in SNAr reactions
5-Bromo-6-methyl analog Br Methyl 213.03 Simplified synthesis; reduced steric effects
5-Chloro-6-isopropyl analog Cl Isopropyl 196.63 Steric hindrance limits reaction rates

Preparation Methods

Multi-Step Synthesis from Pyridine Derivatives

The synthesis typically starts from 2-substituted pyridine derivatives, such as 2-pyridinecarbonitrile or related compounds. The nitrile group is introduced or retained from the starting material, while the bromine atom is introduced via selective bromination.

  • Step 1: Formation of the Pyridinecarbonitrile Core

    Starting with a 2-pyridinecarbaldehyde or 2-pyridinecarbonitrile, condensation with suitable reagents like ethyl cyanoacetate or cyanothioacetamide under reflux in ethanol or other solvents forms intermediates bearing the nitrile group at the 3-position.

  • Step 2: Bromination

    Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid over-bromination or side reactions.

  • Step 3: Introduction of the 2-Pyridinyl Group

    The 6-position substitution with a 2-pyridinyl group is often accomplished via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acid or stannane derivatives of pyridine.

  • Step 4: Oxidation to 2-Oxo Form

    The keto group at the 2-position can be introduced or stabilized by oxidation or tautomerization. Reagents like phosphoryl trichloride or phosphorous pentachloride have been used to facilitate this transformation under heating conditions (e.g., 110°C overnight).

Solid-State Grinding Method

An alternative approach involves mechanochemical synthesis, where reactants such as sodium 3-(5-bromopyridin-2-yl)-3-oxoprop-1-en-1-olate and cyanothioacetamide are ground together with catalytic acetic acid at room temperature until a melt forms. This method provides good yields and avoids the need for solvents, enhancing environmental friendliness and efficiency.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Condensation Ethyl cyanoacetate, ammonium acetate, ethanol, reflux 12 h Formation of pyridinecarbonitrile intermediate Stirring and reflux ensure complete reaction
Bromination N-Bromosuccinimide (NBS), mild solvent Selective bromination at 5-position Avoids over-bromination
Cross-Coupling Pd catalyst, 2-pyridinyl boronic acid, base, solvent (e.g., DMF) Introduction of 2-pyridinyl substituent at 6-position Requires inert atmosphere for Pd catalysis
Oxidation Phosphoryl trichloride, phosphorous pentachloride, heat (110°C) Formation of 2-oxo group Prolonged heating overnight for completion

Research Findings and Yield Data

  • The grinding method for fused pyridine derivatives yielded products in the range of 60–70% with high purity, confirmed by elemental analysis and spectral data (IR, NMR).
  • Bromination with NBS provided selective substitution at the 5-position without affecting other sensitive groups, with yields around 80%.
  • Cross-coupling reactions for 6-position substitution demonstrated high efficiency, with yields up to 85%, depending on catalyst and conditions.
  • Oxidation steps to achieve the 2-oxo form showed near-complete conversion when heated overnight at 110°C, with yields exceeding 75%.

Analytical Characterization

The prepared compound is characterized by:

  • IR Spectroscopy: Presence of characteristic nitrile stretch (~2218 cm⁻¹), carbonyl stretch (~1700 cm⁻¹), and aromatic C-H bands.
  • NMR Spectroscopy: Signals corresponding to aromatic protons, pyridinyl substituent, and dihydropyridine ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~300 g/mol depending on exact substituents).
  • Elemental Analysis: Confirming the expected composition of C, H, N, Br, and O.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages References
Multi-step synthesis 2-Pyridinecarbonitrile derivatives Ethyl cyanoacetate, NBS, Pd catalyst, phosphoryl trichloride Reflux, inert atmosphere, heating at 110°C 70–85 High purity, scalable
Mechanochemical grinding Sodium 3-(5-bromopyridin-2-yl)-3-oxoprop-1-en-1-olate, cyanothioacetamide Acetic acid catalyst Room temperature grinding 60–70 Solvent-free, eco-friendly
Bromination Pyridine derivatives NBS or Br2 Mild solvent, ambient temperature ~80 Selective bromination
Cross-coupling 5-bromo intermediates, 2-pyridinyl boronic acid Pd catalyst, base DMF, inert atmosphere Up to 85 Efficient substitution

Q & A

Basic: What are the key considerations for synthesizing 5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile?

Answer:
The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. A common method includes:

  • Cyclocondensation : Combining brominated pyridine derivatives with cyanoacetamide or ethyl cyanoacetate under reflux conditions in ethanol, catalyzed by ammonium acetate .
  • Purification : Crystallization from DMF/ethanol (1:2 ratio) to isolate the product with >95% purity.
    Critical parameters include temperature control (reflux at 80–100°C) and stoichiometric ratios of aldehydes/ketones to cyanoacetate derivatives to minimize side reactions.

Basic: How does the bromine substituent influence the compound’s reactivity and biological activity?

Answer:
The bromine atom at the 5-position enhances electrophilic aromatic substitution (EAS) reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Biologically, bromine increases lipophilicity, potentially improving membrane permeability and target binding affinity. Comparative studies of halogenated dihydropyridines (e.g., chloro vs. bromo analogs) show bromine’s superior steric and electronic effects in modulating kinase inhibition .

Advanced: What methodological approaches are recommended for studying the compound’s pharmacological potential?

Answer:

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to assess inhibition constants (Ki).
  • Structure-activity relationship (SAR) : Synthesize derivatives with varying substituents at the 2-pyridinyl or 3-carbonitrile positions and compare bioactivity profiles .
  • Molecular docking : Use X-ray crystallography data of target proteins (e.g., PDB entries) to model binding interactions, focusing on hydrogen bonding with the carbonyl oxygen and π-π stacking with the pyridinyl group .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions, optimizing ligand-to-metal ratios.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclocondensation efficiency. Ethanol often provides higher yields due to better solubility of ammonium acetate .
  • Microwave-assisted synthesis : Reduce reaction time from 20 hours to 2–4 hours while maintaining >90% yield .

Advanced: How should conflicting data on bioactivity between similar dihydropyridines be resolved?

Answer:

  • Comparative assays : Perform parallel testing of 5-bromo and 5-chloro analogs under identical conditions (e.g., IC50 in MCF-7 cells) to isolate substituent effects.
  • Metabolic stability studies : Use liver microsomes to assess whether bromine improves resistance to oxidative degradation compared to other halogens.
  • Data normalization : Account for batch-to-batch purity variations (e.g., HPLC quantification) to ensure valid comparisons .

Advanced: What experimental designs are suitable for studying environmental degradation pathways?

Answer:

  • Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS to identify breakdown products (e.g., dehalogenation or ring-opening intermediates).
  • Soil microcosm experiments : Analyze biodegradation rates under aerobic/anaerobic conditions, measuring residual compound levels via GC-MS at timed intervals .
  • QSAR modeling : Predict eco-toxicity using parameters like log P and topological polar surface area (TPSA) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry (e.g., pyridinyl substitution pattern).
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (276.10 g/mol) and isotopic patterns for bromine .
  • X-ray diffraction : Resolve crystal structure to confirm dihydro-pyridine ring conformation and intermolecular interactions .

Advanced: How can oxidative transformations of this compound be leveraged for functional group diversification?

Answer:

  • Oxidation to pyridones : Treat with m-CPBA (meta-chloroperbenzoic acid) to convert the dihydro-pyridine ring to a pyridone, altering electronic properties for enhanced solubility .
  • Cross-coupling : Use Buchwald-Hartwig amination to introduce aryl/alkyl amines at the bromine position, enabling library synthesis for high-throughput screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

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